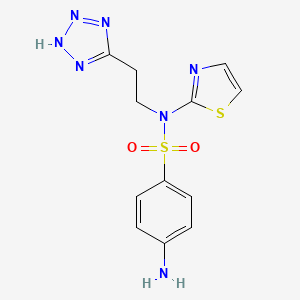
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide is a complex organic compound that features a combination of amino, tetrazole, thiazole, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reactions: The amino group on the benzene ring can be introduced through a coupling reaction with an appropriate amine derivative.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and tetrazole rings.
Reduction: Reduced forms of the sulfonamide and amino groups.
Substitution: Substituted derivatives at the amino and sulfonamide positions.
科学的研究の応用
4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiallergic agent and other therapeutic applications.
Materials Science:
Industrial Chemistry: The compound’s unique functional groups make it a valuable intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-Amino-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
類似化合物との比較
Similar Compounds
4-Amino-N-(1H-tetrazol-5-yl)benzenesulfonamide: Similar structure but lacks the thiazole ring.
4-Amino-N-(thiazol-2-yl)benzene sulfonamide: Similar structure but lacks the tetrazole ring.
Uniqueness
The presence of both thiazole and tetrazole rings in a single molecule is particularly noteworthy, as it allows for unique interactions with biological targets and chemical reagents .
特性
CAS番号 |
69518-36-1 |
|---|---|
分子式 |
C12H13N7O2S2 |
分子量 |
351.4 g/mol |
IUPAC名 |
4-amino-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13N7O2S2/c13-9-1-3-10(4-2-9)23(20,21)19(12-14-6-8-22-12)7-5-11-15-17-18-16-11/h1-4,6,8H,5,7,13H2,(H,15,16,17,18) |
InChIキー |
VKOFHJBDOCYCLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N(CCC2=NNN=N2)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

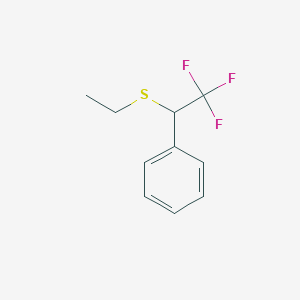
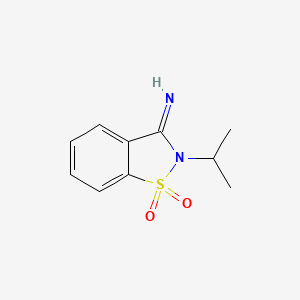
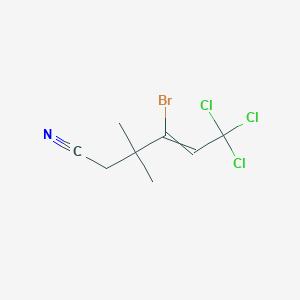
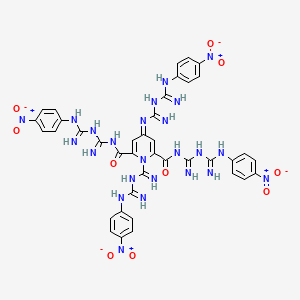

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
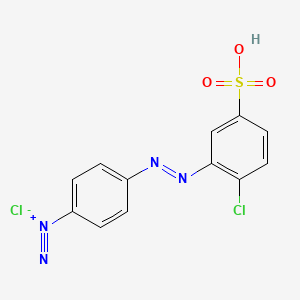
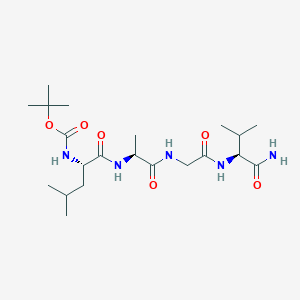
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
